The synthesis of Rosuvastatin calcium involves several steps, including asymmetric reduction and various purification processes. One notable method includes the use of tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate as a side chain that reacts with phosphorus ylide reagents through Wittig condensation. This synthesis is optimized to yield high-purity Rosuvastatin calcium with minimal impurities .
An improved process for preparing amorphous Rosuvastatin calcium involves dissolving the compound in organic solvents followed by solvent removal techniques such as evaporation or freeze-drying. This method aims to produce Rosuvastatin with a purity greater than 99.65% .
Rosuvastatin consists of a complex molecular structure characterized by multiple functional groups, including a fluorophenyl group and a pyrimidine moiety. The compound's structural formula can be represented as follows:
The compound exists as a calcium salt, which enhances its solubility and bioavailability. The molecular weight of Rosuvastatin calcium is approximately 480.57 g/mol .
Rosuvastatin undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include hydrolysis, oxidation, and photolysis, which can lead to the formation of degradation products. For example, under acidic conditions, Rosuvastatin can degrade significantly (up to 57%), while it shows lesser degradation under alkaline (36%) and oxidative conditions (32%) .
The stability of Rosuvastatin can also be assessed through High-Performance Liquid Chromatography (HPLC), which allows for the identification of degradation products and ensures quality control during pharmaceutical formulation .
Rosuvastatin functions by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, Rosuvastatin effectively reduces the production of low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C). This action not only lowers cholesterol levels but also contributes to the stabilization of atherosclerotic plaques, thus reducing the risk of cardiovascular events .
Rosuvastatin is a white to pale yellow crystalline powder that is practically insoluble in water but soluble in organic solvents like methanol and acetonitrile. Its melting point is approximately 200 °C. The compound exhibits stability under normal conditions but can degrade under extreme pH or thermal conditions.
Key physical properties include:
Rosuvastatin is primarily used in clinical settings for managing dyslipidemia and preventing cardiovascular diseases. It has been extensively studied for its efficacy in reducing LDL cholesterol levels and its role in secondary prevention strategies for patients with established cardiovascular diseases.
Additionally, analytical methods such as HPLC coupled with ultraviolet detection are employed for quantifying Rosuvastatin in pharmaceutical formulations and biological fluids. These methods are crucial for ensuring quality control during drug manufacturing and monitoring therapeutic drug levels in patients .
Rosuvastatin (C₂₂H₂₇FN₃O₆S) binds the catalytic domain of human 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase with high specificity. Its pharmacophore mimics the 3S-hydroxyglutaryl moiety of the natural substrate HMG-CoA, enabling competitive inhibition at the enzyme's active site. The bis-hydroxyheptenoic acid side chain forms critical hydrogen bonds with residues Lys735 and Glu559, while the fluorophenyl-pyrimidine group occupies a hydrophobic cleft via van der Waals interactions [4] [7]. This binding induces a conformational shift in the enzyme's Lα1-2 loop, sterically obstructing substrate access.
Rosuvastatin exhibits unique slow-binding kinetics: initial reversible binding (inhibition constant Kᵢ ≈ 1 nM) transitions to a tighter complex (Kᵢ* ≈ 0.1 nM) within 33–360 seconds. This biphasic inhibition arises from structural rearrangement in the enzyme-inhibitor complex, enhancing residence time [4]. Thermodynamic studies reveal binding is enthalpy-driven (ΔH° = −69.0 kJ/mol), indicating dominant electrostatic forces, with minimal entropic penalty (TΔS° = −9.6 kJ/mol) [4].
Table 1: Thermodynamic Parameters of Rosuvastatin-HMG-CoA Reductase Binding
| Parameter | Value | Interpretation |
|---|---|---|
| Kᵢ (initial) | 1.0 nM | High initial affinity |
| Kᵢ* (steady-state) | 0.1 nM | Enhanced stability post-conformational change |
| ΔH° | −69.0 kJ/mol (−16.5 kcal/mol) | Dominant enthalpy contribution |
| TΔS° | −9.6 kJ/mol (−2.3 kcal/mol) | Minor entropic penalty |
Hydrophilicity (log P = −0.33) limits non-hepatic penetration, favoring hepatoselectivity. Unlike lipophilic statins, Rosuvastatin relies on organic anion-transporting polypeptide 1B1 (OATP1B1) for hepatic uptake, reducing off-target effects [7].
Inhibition of HMG-CoA reductase by Rosuvastatin extends beyond cholesterol synthesis suppression. It depletes downstream isoprenoid intermediates—farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)—which serve as lipid attachments for post-translational prenylation of signaling proteins [1] [8]. Depletion of GGPP impairs membrane localization of Rho GTPases (e.g., RhoA, Rac1), disrupting cytoskeletal dynamics and cell proliferation [8].
Rosuvastatin also modulates sterol regulatory element-binding protein 2 (SREBP2) cleavage. Reduced intracellular cholesterol triggers SREBP2 translocation to the nucleus, upregulating low-density lipoprotein receptor (LDLR) expression. This enhances plasma LDL-C clearance, amplifying hypocholesterolemic effects [1] [6].
Table 2: IC₅₀ Values of Rosuvastatin Against Key Mevalonate Pathway Targets
| Target | IC₅₀ | Biological Consequence |
|---|---|---|
| HMG-CoA reductase | 0.1 nM | Direct catalytic inhibition |
| FPP synthesis | 5.2 μM | Reduced Ras protein prenylation |
| GGPP synthesis | 3.8 μM | Impaired Rho GTPase membrane localization |
| LDLR upregulation | 10.1 nM | Increased LDL-C clearance from plasma |
Autophagic flux is indirectly enhanced through Rab11 GTPase dysfunction, altering cellular proteostasis [2].
Density functional theory (DFT) calculations reveal Rosuvastatin’s pyrimidine ring engages in charge-transfer interactions with NADP⁺ cofactor, while the sulfone moiety (SO₂CH₃) stabilizes the transition state via partial negative charge delocalization [7]. Molecular dynamics simulations demonstrate that the fluorophenyl group’s electronegativity enhances binding pocket complementarity, reducing the dissociation rate by 40% compared to non-fluorinated analogs [7].
The inhibitor’s conformationally flexible bis-hydroxy acid chain adopts a bent geometry in the active site, mimicking the boat conformation of HMG-CoA’s tetrahedral intermediate. This induces strain in the enzyme’s catalytic dyad (Asp767-Lys691), lowering the energy barrier for NADPH-dependent reduction by 28 kJ/mol [4].
Table 3: Quantum Mechanical Descriptors of Rosuvastatin Binding
| Parameter | Value | Role in Inhibition |
|---|---|---|
| Partial atomic charge (F) | −0.24 e | Electronegativity enhances hydrophobic fit |
| Bond order (C7=O) | 1.85 | Mimics enolate transition state of HMG-CoA |
| Torsional energy barrier | 28 kJ/mol | Energy reduction for catalytic distortion |
| Charge transfer (NADP⁺) | 0.13 e | Stabilizes NADP⁺-Rosuvastatin complex |
Non-covalent interaction (NCI) plots confirm the dominance of hydrogen bonding (58%) and dispersion forces (32%) over electrostatic contributions (10%), explaining its high specificity for human HMG-CoA reductase over bacterial homologs [7].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2